molecular formula C16H20N2O2 B14184688 1,5,5-Trimethyl-3-(4-phenylbut-1-en-1-yl)imidazolidine-2,4-dione CAS No. 919083-05-9

1,5,5-Trimethyl-3-(4-phenylbut-1-en-1-yl)imidazolidine-2,4-dione

Katalognummer: B14184688
CAS-Nummer: 919083-05-9
Molekulargewicht: 272.34 g/mol
InChI-Schlüssel: ALCDCROXPRNUHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5,5-Trimethyl-3-(4-phenylbut-1-en-1-yl)imidazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of imidazolidine-2,4-diones, which are known for their diverse chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 1,5,5-Trimethyl-3-(4-phenylbut-1-en-1-yl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of 4-phenylbut-1-en-1-amine with a suitable imidazolidine-2,4-dione precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1,5,5-Trimethyl-3-(4-phenylbut-1-en-1-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Wissenschaftliche Forschungsanwendungen

1,5,5-Trimethyl-3-(4-phenylbut-1-en-1-yl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 1,5,5-Trimethyl-3-(4-phenylbut-1-en-1-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1,5,5-Trimethyl-3-(4-phenylbut-1-en-1-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

919083-05-9

Molekularformel

C16H20N2O2

Molekulargewicht

272.34 g/mol

IUPAC-Name

1,5,5-trimethyl-3-(4-phenylbut-1-enyl)imidazolidine-2,4-dione

InChI

InChI=1S/C16H20N2O2/c1-16(2)14(19)18(15(20)17(16)3)12-8-7-11-13-9-5-4-6-10-13/h4-6,8-10,12H,7,11H2,1-3H3

InChI-Schlüssel

ALCDCROXPRNUHU-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)N(C(=O)N1C)C=CCCC2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.